Product packaging for 2,4-Dichloro-5-cyano-phenylhydrazine(Cat. No.:CAS No. 2301850-78-0)

2,4-Dichloro-5-cyano-phenylhydrazine

Cat. No.: B6301915
CAS No.: 2301850-78-0
M. Wt: 202.04 g/mol
InChI Key: CCEVIDSJZYOBLP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-cyano-phenylhydrazine is a versatile aryl hydrazine derivative engineered for advanced research and development, particularly in the fields of organic materials science and medicinal chemistry. Its molecular structure incorporates dichloro and cyano substituents on the phenyl ring, which are known to significantly influence the compound's electronic properties and reactivity . The cyano group is a strong electron-withdrawing moiety that can enhance intramolecular charge transfer processes, making this phenylhydrazine a valuable precursor for the rational design of solid-state fluorescent materials and dyes . Researchers can utilize this compound in condensation reactions with carbonyl groups (aldehydes or ketones) to synthesize a diverse library of hydrazones. These derivatives are of high interest for developing new organic light-emitting diodes (OLEDs), fluorescent probes, and optoelectronic materials, where the specific substitution pattern can be used to fine-tune emission color and quantum yield . In pharmaceutical research, the phenylhydrazine core is a recognized pharmacophore. The dichloro and cyano functional groups on this scaffold make it a promising intermediate for the synthesis of novel bioactive molecules. Hydrazone derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and antitumor properties . The presence of electron-withdrawing groups can modulate the compound's mechanism of action, which may involve interaction with enzymatic targets or induction of apoptotic pathways in cellular systems . This product is provided for research applications such as method development, chemical synthesis, and biological screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant Safety Data Sheets (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2N3 B6301915 2,4-Dichloro-5-cyano-phenylhydrazine CAS No. 2301850-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-hydrazinylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-5-2-6(9)7(12-11)1-4(5)3-10/h1-2,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEVIDSJZYOBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NN)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichloro 5 Cyano Phenylhydrazine

Established Synthetic Pathways to Substituted Phenylhydrazines

Traditional methods for the synthesis of substituted phenylhydrazines, including 2,4-Dichloro-5-cyano-phenylhydrazine, have historically relied on robust and well-understood chemical reactions. These pathways typically involve the transformation of substituted anilines or the modification of aromatic rings through nucleophilic substitution.

Diazotization and Subsequent Reduction Protocols

A cornerstone in the synthesis of arylhydrazines is the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt. This classical two-step process is a versatile method for introducing the hydrazine (B178648) functionality onto an aromatic ring.

The synthesis of a compound structurally similar to the target molecule, 2,4-dichloro-5-isopropoxyphenylhydrazine, has been reported via this pathway, suggesting its applicability. In this method, the corresponding aniline, 2,4-dichloro-5-isopropoxy aniline, is first converted to its diazonium salt. This intermediate is then reduced to the desired phenylhydrazine (B124118). google.com

The general procedure involves dissolving the substituted aniline, in this case, 2,4-dichloro-5-cyanoaniline, in an acidic medium, typically hydrochloric acid, and cooling the solution to a low temperature (usually 0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. This intermediate is subsequently reduced to the phenylhydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid or sodium sulfite (Na₂SO₃). chemicalbook.com

Table 1: Typical Reagents and Conditions for Diazotization and Reduction

StepReagentSolventTemperature
DiazotizationSodium Nitrite (NaNO₂)Aqueous Hydrochloric Acid (HCl)0-5 °C
ReductionStannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)Aqueous Acid or WaterRoom Temperature or Elevated

The use of sodium sulfite as a reducing agent is a common industrial practice. The process involves adding the diazonium salt solution to a solution of sodium sulfite. The resulting intermediate is then hydrolyzed under acidic conditions to yield the final phenylhydrazine hydrochloride. google.com A general procedure for the synthesis of 2,4-dichlorophenylhydrazine hydrochloride involves dissolving the substituted aniline in aqueous HCl at -5 °C, followed by the slow addition of aqueous NaNO₂. After stirring, a solution of SnCl₂ in concentrated HCl is added to effect the reduction. chemicalbook.com

Nucleophilic Substitution Reactions in Phenylhydrazine Synthesis

Nucleophilic aromatic substitution (SNAr) presents another viable, though less common, pathway for the synthesis of certain substituted phenylhydrazines. This approach involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by a hydrazine nucleophile. For the synthesis of this compound, a potential precursor would be a molecule like 1,2,4-trichloro-5-cyanobenzene. In this scenario, one of the chlorine atoms would be displaced by hydrazine or a protected hydrazine equivalent.

The feasibility of such a reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the position of the leaving group. The cyano group and the existing chlorine atoms on the ring would provide the necessary activation for the nucleophilic attack by hydrazine. The reaction is typically carried out in the presence of a base to neutralize the generated acid and may require elevated temperatures.

Approaches from Substituted Anilines and Hydrazine Precursors

Alternative methods that circumvent the traditional diazotization-reduction sequence are also being explored. One such approach involves the direct reaction of a substituted aniline with a hydrazine precursor. A patented method for the preparation of 2,4-dichlorophenylhydrazine utilizes the reaction of 2,4-dichloroaniline (B164938) with ketazine in the presence of water at elevated temperatures (100-130 °C). google.com This method is described as having fewer reaction steps and being more easily controllable compared to the traditional diazo-reaction technique. google.com

In this process, excess ketazine and water are used to ensure the complete reaction of the aniline. After the reaction, water and unreacted ketazine are removed by vacuum distillation. The resulting solid product is then purified by washing and drying. google.com This approach offers a potential pathway for the synthesis of this compound, provided the corresponding 2,4-dichloro-5-cyanoaniline is available as a starting material.

Modern and Optimized Synthetic Strategies

In line with the principles of green chemistry, contemporary research in chemical synthesis focuses on developing more efficient, safer, and environmentally benign methodologies. This includes minimizing waste, reducing energy consumption, and utilizing catalytic systems.

Environmentally Conscious and Waste-Minimizing Production Techniques

The traditional diazotization-reduction pathway for phenylhydrazine synthesis often generates significant amounts of waste, including acidic wastewater and inorganic salts. Efforts to mitigate the environmental impact of this process are ongoing.

One approach to reduce waste is the implementation of continuous flow synthesis. This technique offers improved safety, reduced reaction times, and can lead to higher purity products without the need for extensive purification steps. Continuous flow processes for the synthesis of substituted phenylhydrazines have been developed, integrating the diazotization, reduction, and acidolysis/salt formation steps into a single, continuous operation. patsnap.com This approach minimizes the generation of byproducts and allows for more efficient use of reagents. patsnap.com

The synthesis of 2,4-dichlorophenylhydrazine from 2,4-dichloroaniline and ketazine is presented as an environmentally friendly production technology due to its fewer steps, simpler technique, and reduced waste discharge compared to the traditional diazo-reaction. google.com This suggests that exploring non-diazotization routes is a key strategy for waste minimization in the production of substituted phenylhydrazines.

Catalytic Systems in this compound Synthesis

The use of catalytic systems in organic synthesis is a cornerstone of modern, sustainable chemistry. Catalysis can lead to more efficient reactions, milder reaction conditions, and reduced waste generation. In the context of substituted phenylhydrazine synthesis, catalytic methods are being explored as alternatives to stoichiometric reagents.

For instance, palladium-catalyzed cross-coupling reactions have been investigated for the N-arylation of hydrazines, offering a route to arylhydrazines from aryl halides or triflates. While not specifically documented for this compound, this approach represents a potential catalytic pathway.

Additionally, catalytic reduction methods are being developed as alternatives to traditional reducing agents like stannous chloride or sodium sulfite. For example, the catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) to 2,4-diaminophenylhydrazine has been demonstrated using palladium nanoparticles supported on cuttlebone, with sodium borohydride as the hydrogen source. nih.gov Such catalytic hydrogenation systems could potentially be adapted for the reduction of diazonium salts in a more environmentally friendly manner. A patent describes a synthetic method for substituted phenylhydrazines using a catalytic hydrogenation system as the reducing agent, highlighting the move towards greener catalytic processes. google.com

Microwave-Assisted Synthetic Routes for Efficiency Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. For the synthesis of substituted phenylhydrazines like this compound, microwave irradiation can be effectively applied to the classical diazotization and reduction sequence.

The synthesis would commence from 3,5-dichloro-4-aminobenzonitrile. In a typical procedure, the aniline derivative is subjected to diazotization using sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt. Microwave energy can be applied to both steps to expedite the process. The reduction is commonly achieved using reagents like tin(II) chloride.

A plausible microwave-assisted synthesis is outlined below:

Diazotization: 3,5-dichloro-4-aminobenzonitrile is dissolved in a suitable acid (e.g., hydrochloric acid) and cooled. An aqueous solution of sodium nitrite is added, and the mixture is irradiated with microwaves for a short period to form the diazonium salt.

Reduction: The crude diazonium salt solution is then treated with a reducing agent, such as a solution of tin(II) chloride in hydrochloric acid. This mixture is again subjected to microwave irradiation. The microwave energy facilitates a rapid and efficient reduction to the corresponding phenylhydrazine.

The use of microwave irradiation in these steps can dramatically decrease the reaction times from hours to minutes. researchgate.nettandfonline.comnih.govmdpi.com The precise conditions, including power, temperature, and irradiation time, would require optimization for this specific substrate.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Substituted Phenylhydrazines

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours5-30 minutes
Temperature Often requires low temperatures for diazotization, followed by heating for reductionPrecise temperature control, rapid heating
Yield Moderate to goodOften higher yields due to reduced side reactions
Energy Consumption HighLow
Solvent Usage Can be significantOften allows for solvent-free or reduced solvent conditions

Solid-Phase and Supported Synthesis Methodologies

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries and simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration. For the synthesis of this compound, a strategy could be devised where the precursor aniline is attached to a solid support.

A potential solid-phase synthetic route would involve:

Immobilization: An appropriately functionalized aniline precursor, such as a derivative of 3,5-dichloro-4-aminobenzonitrile with a suitable linker, is attached to a solid support (e.g., polystyrene resin).

Diazotization and Reduction: The resin-bound aniline is then subjected to diazotization and reduction reactions analogous to the solution-phase synthesis. The use of a solid support facilitates the washing away of excess reagents after each step.

Cleavage: Once the hydrazine moiety is formed on the solid support, the target molecule, this compound, is cleaved from the resin using a specific cleavage cocktail that breaks the linker, releasing the purified product into solution.

This methodology is particularly advantageous for producing a library of substituted phenylhydrazines by using a variety of aniline precursors. The aryl hydrazide linker is a valuable tool in solid-phase synthesis, being stable to both Boc- and Fmoc-based peptide synthesis conditions, and can be cleaved under mild oxidative conditions. osti.gov While a specific protocol for this compound on a solid support is not extensively documented, the principles of solid-phase synthesis of related functionalized aryl hydrazines and other nitrogen-containing heterocycles are well-established. osti.govresearchgate.netacs.org

Table 2: Key Steps in a Plausible Solid-Phase Synthesis of this compound

StepReagents and ConditionsPurpose
1. Resin Functionalization Linker attachment to solid support (e.g., Wang or Rink amide resin)Prepares the resin for coupling with the aniline precursor.
2. Aniline Immobilization Coupling of a derivatized 3,5-dichloro-4-aminobenzonitrile to the functionalized resinCovalently attaches the starting material to the solid phase.
3. Diazotization Sodium nitrite, acid (e.g., HCl)Converts the resin-bound amino group to a diazonium salt.
4. Reduction Tin(II) chloride or other suitable reducing agentReduces the diazonium salt to the corresponding hydrazine.
5. Cleavage Cleavage cocktail (e.g., trifluoroacetic acid-based)Releases the final product from the solid support.

One-Pot and Multi-Component Reaction Approaches

A plausible one-pot synthesis of this compound could be adapted from established methods for preparing substituted phenylhydrazines from anilines. This would involve the sequential addition of reagents for diazotization and reduction to a single reaction flask containing 3,5-dichloro-4-aminobenzonitrile without isolating the intermediate diazonium salt. doubtnut.comresearchgate.netresearchgate.net

Furthermore, multi-component reactions (MCRs) that form substituted hydrazines are of great interest. While a direct MCR for the synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to generate related structures. For instance, copper-catalyzed MCRs have been developed for the synthesis of N2-aryl 1,2,3-triazole-1-oxides from arylhydrazines, β-ketoesters, and tert-butyl nitrite. nih.gov Similarly, sequential MCRs have been used to produce N',N'-diaryl acylhydrazines from aldehydes and aryl hydrazines. rsc.org These examples highlight the potential for developing novel MCRs that could lead to the target molecule or its derivatives in a highly convergent and efficient manner.

A more direct, albeit not a multi-component reaction in the strictest sense, is the one-pot synthesis of phenylhydrazines from anilines and ketazines. This method avoids the potentially hazardous isolation of diazonium salts. An adaptation of this method could involve reacting 3,5-dichloro-4-aminobenzonitrile with a ketazine in the presence of water at elevated temperatures.

Table 3: Conceptual One-Pot Synthesis of this compound

Step (in a single pot)ReagentsIntermediate/Product
1. Diazotization 3,5-dichloro-4-aminobenzonitrile, Sodium nitrite, Hydrochloric acid2,4-Dichloro-5-cyano-benzenediazonium chloride (in situ)
2. Reduction Tin(II) chlorideThis compound

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Cyano Phenylhydrazine

Fundamental Reactivity Patterns of the Phenylhydrazine (B124118) Moiety

The reactivity of 2,4-Dichloro-5-cyano-phenylhydrazine is expected to be largely dictated by the phenylhydrazine group, influenced by the electronic effects of the chloro and cyano substituents on the aromatic ring.

Oxidation Reactions and Pathways to Diverse Products

Phenylhydrazines are known to undergo oxidation to yield a variety of products depending on the oxidizing agent and reaction conditions. For the analogous compound, 4-cyanophenylhydrazine, oxidation can lead to the formation of azides or other oxidized derivatives. The presence of two electron-withdrawing chloro substituents and a cyano group on the phenyl ring of this compound would likely influence the ease of oxidation and potentially the nature of the resulting products. Studies on the thallium(III) oxidation of substituted phenylhydrazines, such as 4-chloro- and 2,4-dinitrophenylhydrazine (B122626), have shown that the reaction is susceptible to polar effects from the substituents. scispace.com

Reduction Reactions and Formation of Related Hydrazine (B178648) Derivatives

The reduction of the phenylhydrazine moiety can also be anticipated. For instance, 4-cyanophenylhydrazine hydrochloride can be reduced to form hydrazones or amines. The specific outcome of reducing this compound would depend on the reducing agent employed. For example, catalytic hydrogenation might reduce the cyano group in addition to any reactions at the hydrazine functionality.

Nucleophilic Substitution Reactions on the Aromatic Ring and Hydrazine Nitrogen Atoms

The chlorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing cyano group and the hydrazine moiety. The positions ortho and para to these activating groups are typically the most susceptible to substitution. Research on related dichlorinated aromatic compounds, such as 2,4-difluoronitrobenzene (B147775) and 2,3-dichloroquinoxaline, demonstrates their utility as building blocks for sequential nucleophilic substitution reactions. nih.gov

The nitrogen atoms of the hydrazine group are also nucleophilic and can participate in various reactions. For example, they can react with carbonyl compounds to form hydrazones, a common reaction for phenylhydrazines.

Complex Reaction Mechanisms and Pathways

The interplay of the different functional groups in this compound suggests the potential for complex reaction mechanisms.

Studies on Reaction Intermediates in Transformations Involving this compound

Specific studies on the reaction intermediates of this compound are not available. However, based on the reactivity of similar compounds, one could surmise the involvement of various intermediates. For example, in nucleophilic aromatic substitution reactions, Meisenheimer-type intermediates are typically formed. nih.gov In reactions involving the hydrazine moiety, such as the Fischer indole (B1671886) synthesis, hydrazone intermediates are key.

Regioselectivity and Stereoselectivity in Derivative Formation

The substitution pattern on the aromatic ring of this compound would be expected to govern the regioselectivity of its reactions. The chlorine atom at the 4-position, being para to the cyano group and ortho to the hydrazine, is likely to be the most activated towards nucleophilic substitution. Studies on 4,6-dichloro-5-nitrobenzofuroxan have shown selective substitution of the chlorine at C4 by nitrogen nucleophiles, influenced by the electronic and steric environment. mdpi.com

Stereoselectivity would become a factor in reactions that create new chiral centers, for instance, in the formation of certain heterocyclic derivatives. However, without specific examples of such reactions for this compound, any discussion on stereoselectivity remains purely speculative.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of substituted phenylhydrazines, such as this compound, computational approaches can be instrumental in mapping out reaction pathways, determining the stability of intermediates and transition states, and understanding the electronic factors that govern reactivity. While specific computational studies focused exclusively on this compound are not readily found in the public domain, the well-established methodologies of computational chemistry provide a clear framework for how such investigations would be conducted.

At the heart of these investigations are quantum mechanical methods, with Density Functional Theory (DFT) being a particularly popular and effective choice. DFT methods balance computational cost with accuracy, making them well-suited for studying the relatively large molecular systems involved in the reactions of substituted phenylhydrazines. These calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the theoretical determination of reaction kinetics and thermodynamics. For instance, in a reaction involving this compound, DFT calculations could be employed to model the nucleophilic attack of the hydrazine nitrogen, the formation of any intermediates, and subsequent cyclization or rearrangement steps that are common in the chemistry of hydrazines.

The results from these computational studies can provide a wealth of detailed information. For example, the calculated energies of reactants, intermediates, transition states, and products can be used to construct a reaction energy profile. This profile visually represents the energy changes that occur throughout the reaction and can be used to identify the rate-determining step. Furthermore, the geometries of the transition states can be optimized, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. This information is invaluable for understanding the steric and electronic factors that influence the reaction rate.

In addition to energy calculations, computational methods can also be used to probe the electronic structure of the molecules involved. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges can all be calculated. For this compound, such calculations would shed light on the nucleophilicity of the hydrazine moiety and the influence of the electron-withdrawing chloro and cyano substituents on the reactivity of the aromatic ring.

The table below outlines some of the key computational methods and the types of information they can provide in the study of a molecule like this compound.

Computational MethodInformation GainedRelevance to Reaction Mechanisms
Density Functional Theory (DFT)Reaction energy profiles, transition state geometries, thermodynamic and kinetic data.Elucidation of reaction pathways, identification of rate-determining steps, and prediction of reaction outcomes.
Time-Dependent DFT (TD-DFT)Electronic excitation energies, UV-Vis spectra predictions.Understanding the photochemical reactivity and electronic transitions that may influence reaction pathways.
Natural Bond Orbital (NBO) AnalysisAtomic charges, orbital interactions, delocalization of electrons.Quantifying the electronic effects of substituents and understanding the nature of bonding in reactants, intermediates, and transition states.
Atoms in Molecules (AIM) TheoryBond critical points, characterization of chemical bonds.Analyzing the strength and nature of intramolecular and intermolecular interactions that can influence reactivity.
Solvation Models (e.g., PCM, SMD)Effects of solvent on energies and geometries.Providing a more realistic model of reactions that are typically carried out in solution, improving the accuracy of calculated energy barriers.

While the direct application of these methods to this compound is not yet documented in readily available literature, the power of these computational tools to provide deep mechanistic insights is undisputed. Future research in this area would undoubtedly benefit from the application of these computational approaches to unravel the complex reactivity of this and related compounds.

Derivatization and Functionalization Strategies for 2,4 Dichloro 5 Cyano Phenylhydrazine

Synthesis of Hydrazone Derivatives

Hydrazones, characterized by the substructure -NHN=C-, are a significant class of compounds synthesized from hydrazines. nih.gov They are not only pivotal intermediates in organic synthesis but also exhibit a range of biological activities. nih.govnih.gov

The most direct method for preparing hydrazone derivatives from 2,4-dichloro-5-cyano-phenylhydrazine is through condensation reactions with aldehydes and ketones. youtube.comlibretexts.org This type of reaction, also known as an addition-elimination reaction, involves the nucleophilic attack of the hydrazine (B178648) nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgchemguide.co.uk The initial addition product is an unstable intermediate that subsequently eliminates a molecule of water to form the stable hydrazone. libretexts.orgchemguide.co.uk

The general reaction proceeds by mixing the substituted phenylhydrazine (B124118) with an aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with a few drops of an acid catalyst such as acetic acid. nih.govchemguide.co.uk The reaction mixture is typically stirred, sometimes with heating, until completion. nih.gov The resulting product, a 2,4-dichloro-5-cyano-phenylhydrazone, often precipitates from the solution and can be purified by recrystallization. libretexts.org The reaction with 2,4-dinitrophenylhydrazine (B122626) (a related compound) is a classic test for aldehydes and ketones, producing a characteristic colored precipitate. libretexts.orgchemguide.co.uk

Table 1: Synthesis of Hydrazones via Condensation Reaction

Hydrazine ReactantCarbonyl ReactantProduct TypeReaction Type
This compoundAldehyde (R-CHO)Aldehyde (2,4-dichloro-5-cyano-phenyl)hydrazoneCondensation / Addition-Elimination libretexts.org
This compoundKetone (R-CO-R')Ketone (2,4-dichloro-5-cyano-phenyl)hydrazoneCondensation / Addition-Elimination libretexts.org

Beyond simple aldehyde and ketone condensations, the hydrazine moiety allows for the construction of more elaborate hydrazone structures. One such class is hydrazide-hydrazones. These compounds can be synthesized and subsequently used in a variety of heterocyclization reactions to produce novel heterocyclic compounds. nih.govresearchgate.net For example, a hydrazide-hydrazone derivative can be prepared and then undergo further reactions to create coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.govresearchgate.net

In other research, 2,4-diarylaminopyrimidine scaffolds containing a hydrazine hydrate (B1144303) intermediate have been used. nih.gov This intermediate is then condensed with various aldehydes or ketones to produce a series of novel 2,4-diarylaminopyrimidine hydrazone derivatives. nih.gov This strategy effectively combines the pyrimidine (B1678525) core with the versatile hydrazone linker, demonstrating the utility of the hydrazine group in building complex, multi-functional molecules. nih.gov

Cyclization Reactions to Construct Heterocyclic Systems

The hydrazine group of this compound is a key building block for synthesizing various nitrogen-containing heterocyclic rings. These rings are core structures in many pharmacologically active compounds. nih.govmdpi.com

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in medicinal chemistry. nih.govmdpi.com Several synthetic routes can be employed to construct the pyrazole (B372694) ring using a substituted phenylhydrazine like this compound.

From α,β-Unsaturated Carbonyls: A common method is the cyclocondensation reaction between a hydrazine derivative and an α,β-unsaturated ketone (chalcone). nih.govmdpi.com This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. mdpi.com

From Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a long-established method for pyrazole synthesis. mdpi.commdpi.com However, this approach can lead to a mixture of two regioisomers, which may require separation. mdpi.commdpi.com

From 1,3-Diketones: The reaction of hydrazines with 1,3-dicarbonyl compounds is one of the most reliable and widely used methods for preparing pyrazoles. The reaction generally provides a single regioisomer.

From Enaminones: Readily available N,N-dimethyl enaminones can react with sulfonyl hydrazines in the presence of molecular iodine to form 4-sulfonyl pyrazoles through a tandem C(sp2)-H sulfonylation and pyrazole annulation process. mdpi.com

Table 2: Selected Synthetic Routes to Pyrazole Derivatives

Reactant for CyclizationHydrazine ReactantResulting HeterocycleKey Features
α,β-Unsaturated KetoneThis compound1-(2,4-dichloro-5-cyanophenyl)pyrazoleProceeds via a pyrazoline intermediate that requires oxidation. mdpi.com
Acetylenic KetoneThis compound1-(2,4-dichloro-5-cyanophenyl)pyrazoleMay produce a mixture of regioisomers. mdpi.com
1,3-DiketoneThis compound1-(2,4-dichloro-5-cyanophenyl)pyrazoleGenerally provides a single regioisomer.
EnaminoneThis compound1-(2,4-dichloro-5-cyanophenyl)pyrazoleCan be used for tandem reactions to introduce other functional groups. mdpi.com

1,2,4-Triazoles are five-membered rings containing three nitrogen atoms. The synthesis of these heterocycles can be achieved from hydrazine precursors through several established methods.

From Amides and Acyl Hydrazides (Pellizzari Reaction): This classic method involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. researchgate.net

From Hydrazines and Formamide: A straightforward and mild synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide, often under microwave irradiation, without the need for a catalyst. organic-chemistry.org

From Amidines: Hydrazine derivatives can react with amidine reagents, which can be prepared from oxamides, to generate 1,5-disubstituted-1,2,4-triazoles under mild conditions. organic-chemistry.org Another approach involves the copper-catalyzed oxidative functionalization of amidines to produce 1,3-disubstituted 1,2,4-triazoles. isres.org

Multicomponent Reactions: Electrochemical multicomponent reactions involving aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol can yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. While direct cyclization of a phenylhydrazine to form the core pyrimidine ring is less common, the hydrazine moiety can be incorporated into pyrimidine-containing structures.

One synthetic strategy involves the hydrazinolysis of a substituted pyrimidine. For instance, a thiol group on a pyrimidine ring can be reacted with hydrazine hydrate to afford a hydrazinyl-pyrimidine derivative. mdpi.com This intermediate can then be condensed with other reagents, such as isatin (B1672199) derivatives, to produce more complex hybrid molecules. mdpi.com

Another approach involves synthesizing a pyrimidine core through established methods and then introducing a hydrazine or hydrazone functionality. For example, 2,4,5-trichloropyrimidine (B44654) can undergo nucleophilic substitution with hydrazine hydrate to create a key intermediate, which is then used in condensation reactions with aldehydes or ketones to form pyrimidine-hydrazone derivatives. nih.gov Pyrimidines themselves are often constructed via the cyclization of compounds like chalcones with guanidine (B92328) hydrochloride. nih.gov

Construction of Isoxazole (B147169) Scaffolds

The synthesis of isoxazole rings typically involves the reaction of a precursor containing a 1,3-dicarbonyl or equivalent functionality with a source of hydroxylamine (B1172632), or the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgnih.govbeilstein-journals.org Common methods for generating the isoxazole core include the reaction of β-diketones, β-ketoesters, or chalcones with hydroxylamine hydrochloride. olemiss.edu Another prevalent route is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with dipolarophiles. nih.gov

The direct reaction of phenylhydrazine derivatives to form an isoxazole ring is not a standard synthetic route. The hydrazine moiety is not a typical precursor for the N-O bond required in the isoxazole heterocycle. Instead, it is anticipated that a derivative of this compound would first need to be transformed into a suitable precursor. For instance, if the hydrazine group were converted into a different functional group that could then be eliminated or rearranged to facilitate a cyclization with a hydroxylamine equivalent, isoxazole formation might be possible, but this would represent a multi-step and non-standard pathway.

Therefore, the direct utility of this compound as a building block for isoxazole scaffolds via conventional methods is unlikely. Synthetic chemists would typically opt for precursors like appropriately substituted diketones or alkynes to react with hydroxylamine for a more direct and efficient synthesis of the isoxazole ring. organic-chemistry.orgolemiss.edu

Reactivity in the Formation of Other Nitrogen-Containing Heterocycles

In contrast to isoxazoles, the synthesis of nitrogen-containing heterocycles such as pyrazoles is a hallmark reaction of hydrazine compounds. The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most fundamental and widely used methods in heterocyclic chemistry. mdpi.comdergipark.org.tr

It is well-established that hydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles. nih.govbiomedpharmajournal.org By analogy, this compound is expected to serve as an excellent precursor for a wide array of substituted pyrazoles. The reaction involves the condensation of the hydrazine with a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound containing a suitable leaving group. nih.gov

For example, the reaction of this compound with a 1,3-diketone like acetylacetone (B45752) (2,4-pentanedione) would be expected to proceed via a cyclocondensation reaction to furnish a highly substituted pyrazole. The reaction typically occurs by heating the reactants in a protic solvent such as ethanol, sometimes with an acid catalyst. biomedpharmajournal.org

The general reaction scheme is as follows:

Scheme 1: Anticipated reaction of this compound with a 1,3-dicarbonyl compound to form a pyrazole.

Reaction Scheme for Pyrazole Synthesis

The electronic nature of the substituents on the phenylhydrazine ring can influence the reaction rate and regioselectivity. The two electron-withdrawing chloro groups and the cyano group decrease the nucleophilicity of the hydrazine, potentially requiring more forcing reaction conditions compared to unsubstituted phenylhydrazine.

Beyond pyrazoles, this hydrazine derivative could potentially be used to synthesize other fused heterocyclic systems. For instance, reaction with precursors containing cyano and ester groups can lead to the formation of pyrazolopyridines or other complex fused systems, as the cyano group on the phenyl ring might also be available for subsequent cyclization steps under specific conditions. clockss.org

Table 1: Potential Pyrazole Derivatives from this compound (Data is illustrative, based on common reactions of substituted hydrazines)

1,3-Dicarbonyl ReactantExpected Pyrazole ProductPotential Reaction Conditions
Acetylacetone1-(2,4-Dichloro-5-cyanophenyl)-3,5-dimethyl-1H-pyrazoleReflux in Ethanol, catalytic Acetic Acid
Ethyl Acetoacetate1-(2,4-Dichloro-5-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-oneReflux in Ethanol
Dibenzoylmethane1-(2,4-Dichloro-5-cyanophenyl)-3,5-diphenyl-1H-pyrazoleReflux in Acetic Acid

Functionalization through Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The this compound molecule offers several sites for further functionalization through carbon-carbon and carbon-heteroatom bond formation, independent of the hydrazine group's cyclization reactivity.

Reactions involving the Cyano Group: The cyano (nitrile) group is a versatile functional handle. cognitoedu.org

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile can convert it into a carboxylic acid (2,4-dichloro-5-carboxyphenylhydrazine). This acid can then undergo standard transformations, such as esterification or conversion to an amide. youtube.com

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing a new point of attachment. chemrevise.org

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Reactions on the Aromatic Ring: The two chlorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (though harsh conditions may be required) or, more commonly, for modern cross-coupling reactions.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions such as the Suzuki (using boronic acids), Heck (using alkenes), or Sonogashira (using terminal alkynes) reactions are powerful methods for forming new C-C bonds. chemistry.coach It is plausible that one or both of the chloro substituents could be replaced with alkyl, aryl, or alkenyl groups using these methods, provided the hydrazine moiety is suitably protected or tolerated by the catalytic system.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed to replace the chloro groups with various primary or secondary amines, forming new C-N bonds. tcichemicals.com This would create highly functionalized diamino or triamino phenyl derivatives.

These functionalization strategies could be employed on the starting material or on the heterocyclic products derived from it, providing a pathway to a diverse library of complex molecules.

Comparison with Structurally Related Hydrazine Derivatives in Synthetic Transformations

The reactivity of this compound can be benchmarked against that of other substituted phenylhydrazines. A relevant comparison is with 2,5-dichlorophenylhydrazine (B1582824), whose reactions have been reported in the literature. biomedpharmajournal.org

In a study by Pareek et al., 2,5-dichlorophenylhydrazine was reacted with various substituted benzene-azo acetyl acetones in refluxing ethanol with a catalytic amount of glacial acetic acid to synthesize a series of 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-(substituted phenylazo)pyrazoles. biomedpharmajournal.org The reaction proceeded efficiently over 4-5 hours. biomedpharmajournal.org

Table 2: Comparative Reactivity Analysis

FeatureThis compound (Anticipated)2,5-Dichlorophenylhydrazine (Reported biomedpharmajournal.org)
Electronic Effect Phenyl ring is highly electron-deficient due to two chloro groups and one strongly withdrawing cyano group.Phenyl ring is electron-deficient due to two chloro groups.
Nucleophilicity Expected to be a weaker nucleophile than 2,5-dichlorophenylhydrazine.A relatively weak nucleophile compared to phenylhydrazine, but stronger than the 2,4-dichloro-5-cyano analogue.
Reaction Rate Anticipated to have a slower reaction rate in cyclocondensations due to lower nucleophilicity. May require higher temperatures or longer reaction times.Reacts under standard reflux conditions to form pyrazoles. biomedpharmajournal.org
Regioselectivity In reactions with unsymmetrical 1,3-diketones, the electronic effects could strongly influence which nitrogen atom attacks which carbonyl, potentially leading to high regioselectivity.Position of chloro groups influences regioselectivity.
Further Functionalization Possesses an additional cyano group, offering a versatile handle for subsequent C-C or C-N bond-forming reactions not available in the simpler dichloro-analogue.Lacks the cyano group, limiting post-cyclization modifications to the aromatic C-H or C-Cl bonds.

Research Applications As a Key Intermediate in Chemical Synthesis

Utilization as a Precursor in Agrochemical Synthesis Research

A comprehensive search of scientific literature and patent databases did not yield any specific examples or detailed research on the utilization of 2,4-Dichloro-5-cyano-phenylhydrazine as a precursor in the synthesis of agrochemicals. While phenylhydrazine (B124118) derivatives are a known class of intermediates in the development of pesticides and herbicides, no documents specifically detailing the role of this particular cyano-substituted dichlorophenylhydrazine were found.

Role in the Synthesis of Advanced Organic Dyes and Pigments

There is no available research data or published literature detailing the role of this compound in the synthesis of advanced organic dyes and pigments. The structural features of the molecule, including the chromophoric azo group that can be formed from the hydrazine (B178648) moiety and the substituent pattern on the phenyl ring, suggest potential applicability in this field. However, no specific studies have been published to confirm or explore this potential.

Application as a Building Block for Complex Synthetic Targets in Materials Science

Investigations into the use of this compound as a building block for complex synthetic targets in materials science have not been reported in the available literature. The development of novel polymers, liquid crystals, or other advanced materials often relies on specialized building blocks, but the application of this specific compound has not been documented.

Investigational Use in General Chemical Research for Methodological Development

No published studies were found that describe the investigational use of this compound for the development of new chemical methodologies. Its potential as a reagent in novel reaction pathways or as a substrate in the development of new synthetic methods remains unexplored in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 2,4-Dichloro-5-cyano-phenylhydrazine would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The hydrazine (B178648) moiety would give rise to stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines (-NH₂) typically show two bands (symmetric and asymmetric stretching), while secondary amines (-NH) show a single band. libretexts.org

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of the nitrile (cyano) group is expected in the 2210-2260 cm⁻¹ region. udel.edu The intensity of this band is enhanced by the electronegative environment of the aromatic ring.

Aromatic C=C Stretching: The phenyl ring will produce a series of absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydrazine (-NH₂)N-H Stretch3300 - 3500Medium, Sharp (Doublet)
Hydrazine (-NH-)N-H Stretch3200 - 3400Medium, Sharp
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Cyano (-C≡N)C≡N Stretch2210 - 2260Medium, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Aromatic C-HC-H Bend (out-of-plane)700 - 900Strong
Dichloro-ArylC-Cl Stretch600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₇H₅Cl₂N₃), the molecular weight is approximately 201.04 g/mol . In the mass spectrum, the molecular ion peak (M⁺˙) would be observed. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion:

An M⁺˙ peak (containing two ³⁵Cl atoms).

An [M+2]⁺˙ peak (containing one ³⁵Cl and one ³⁷Cl atom), which would be approximately 65% of the intensity of the M⁺˙ peak.

An [M+4]⁺˙ peak (containing two ³⁷Cl atoms), which would be approximately 10% of the intensity of the M⁺˙ peak.

The fragmentation of phenylhydrazine (B124118) derivatives under electron impact (EI) ionization often involves cleavage of the weak N-N bond and fragmentation of the aromatic ring. researchgate.netnih.gov Plausible fragmentation pathways for this compound could include:

Loss of the -NH₂ group.

Cleavage of the N-N bond to generate a dichlorocyanophenyl radical or cation.

Loss of chlorine atoms or HCl.

Loss of HCN from the cyano group.

The analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence and location of the various substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The this compound molecule contains a substituted benzene (B151609) ring, which is a strong chromophore.

The UV-Vis spectrum, recorded by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile), is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of substituents (Cl, CN, -NHNH₂) on the phenyl ring will influence the position and intensity of these absorption maxima (λmax). The cyano and chloro substituents, being electron-withdrawing, and the hydrazine group, being electron-donating, will affect the energy levels of the molecular orbitals. The spectrum would likely exhibit one or more strong absorption peaks in the UV region, typically between 200 and 400 nm. researchgate.netmdpi.com

Predicted UV-Vis Absorption Data (in Ethanol)

Transition TypePredicted λmax (nm)Chromophore
π → π*~250 - 320Substituted Phenyl Ring

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound.

While no crystal structure has been published for this compound itself, analysis of related phenylhydrazine structures provides insight into the expected molecular geometry. nih.gov A successful crystallographic analysis would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. It would reveal the planarity of the phenyl ring and the geometry around the hydrazine nitrogen atoms. Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonds involving the N-H protons of the hydrazine moiety and potentially the nitrogen of the cyano group, which govern the solid-state structure.

Expected Crystallographic Parameters

ParameterExpected Observation
Molecular GeometryConfirmation of the substitution pattern on the planar phenyl ring.
N-N Bond LengthApproximately 1.42 - 1.45 Å. nih.gov
Intermolecular InteractionsPotential for N-H···N or N-H···Cl hydrogen bonding in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. researchgate.net It is used to quickly determine the number of components in a mixture, assess compound purity, and find appropriate solvent conditions for larger-scale column chromatography.

For this compound, a sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate and hexane. As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. Visualization is typically achieved under UV light (due to the aromatic ring) or by staining with a chemical reagent.

Typical TLC Conditions

ParameterCondition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase30% Ethyl Acetate in Hexane (v/v)
Hypothetical Rf~0.45
VisualizationUV lamp (254 nm), Potassium permanganate stain

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of phenylhydrazine derivatives due to its high resolution and sensitivity. While specific validated methods for this compound are not extensively detailed in publicly available literature, established methods for related compounds provide a robust framework for its analysis.

Typically, a reverse-phase HPLC method would be employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often utilized to achieve optimal separation of the target compound from any starting materials, intermediates, or by-products. The mobile phase commonly consists of a mixture of water (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Detection is most commonly achieved using an ultraviolet (UV) detector. The aromatic nature of this compound would result in strong UV absorbance, allowing for sensitive detection. The selection of the detection wavelength is critical and would be optimized based on the compound's UV-visible spectrum to maximize sensitivity and minimize interference from other components in the sample matrix.

In some cases, pre-column derivatization may be employed to enhance the detectability of phenylhydrazines. Reagents such as 4-nitrobenzaldehyde can react with the hydrazine moiety to form a derivative with a strong chromophore, shifting the maximum absorption wavelength to the visible region and increasing the specificity and sensitivity of the analysis nih.gov.

Table 1: Illustrative HPLC Parameters for Analysis of Phenylhydrazine Compounds

ParameterCondition
Column C18 (Octadecylsilane bonded silica)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile
Gradient Time-programmed mixture of A and B
Flow Rate 0.6 - 1.2 mL/min bldpharm.com
Column Temperature 25 - 35 °C bldpharm.com
Detection UV at 226-238 nm bldpharm.com
Injection Volume 10 - 20 µL dartmouth.edu

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique applicable to the analysis of volatile and thermally stable compounds like phenylhydrazine derivatives. For compounds with lower volatility or those prone to degradation at high temperatures, derivatization may be necessary to improve their chromatographic behavior.

In the analysis of phenylhydrazines, a capillary column is typically preferred over a packed column due to its higher efficiency and resolving power. The choice of the stationary phase is critical for achieving good separation. A variety of capillary columns with different polarities are available.

The detection of phenylhydrazines in GC is often accomplished using a Flame Ionization Detector (FID), which is a universal detector for organic compounds. For more specific and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) can be used, as it provides an enhanced response for nitrogen-containing compounds. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which are invaluable for the structural elucidation and confirmation of the analyte's identity.

Challenges in the GC analysis of phenylhydrazines can include peak tailing and potential for decomposition in the injector or on the column. These issues can often be mitigated by optimizing the injector temperature, using a deactivated liner, and selecting an appropriate column and temperature program.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified by a detector.

Table 2: Example Elemental Analysis Data for a Dichlorophenylhydrazino Derivative

ElementTheoretical %Found %
Carbon (C) Calculated ValueExperimental Value
Hydrogen (H) Calculated ValueExperimental Value
Nitrogen (N) Calculated ValueExperimental Value

Note: The table illustrates the type of data obtained from elemental analysis. Specific values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies on 2,4 Dichloro 5 Cyano Phenylhydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. researchgate.net These methods, rooted in the principles of quantum mechanics, solve the Schrödinger equation for a given molecule to determine its wave function and energy. researchgate.net From these fundamental outputs, a wide array of molecular properties can be derived, including optimized molecular geometry, dipole moments, vibrational frequencies, and electronic transitions. researchgate.netresearchgate.net

For a molecule like 2,4-dichloro-5-cyano-phenylhydrazine, quantum chemical calculations would provide critical insights into how the substituent groups (two chlorine atoms, a cyano group, and a hydrazine (B178648) group) influence the electronic distribution on the phenyl ring. The choice of computational method is crucial and ranges from semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) approaches. The basis set, which is a set of mathematical functions used to build the molecular orbitals, also plays a significant role in the accuracy of the calculations. researchgate.net For instance, a split-valence basis set augmented with polarization and diffuse functions, such as 6-311++G(d,p), is often employed for reliable predictions of molecular properties. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgrsc.org It is calculated from the total charge density of the molecule and represents the electrostatic potential mapped onto a constant electron density surface. chemrxiv.org The MEP surface provides a visual guide to the charge distribution, with different colors indicating regions of varying electrostatic potential.

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. chemrxiv.org Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. chemrxiv.org Intermediate potential regions are often colored in green.

For this compound, an MEP analysis would likely reveal:

Negative Potential: Concentrated around the nitrogen atoms of the hydrazine and cyano groups due to the presence of lone pairs of electrons. The chlorine atoms would also exhibit regions of negative potential.

Positive Potential: Associated with the hydrogen atoms of the hydrazine group and the phenyl ring.

This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. rsc.orgpreprints.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals.

The primary utility of NBO analysis is in quantifying intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net It calculates the stabilization energies associated with the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. researchgate.net

In the context of this compound, NBO analysis would be used to investigate:

The nature of the C-Cl, C-C, C-N, N-N, and C≡N bonds.

The extent of delocalization of the lone pairs on the nitrogen and chlorine atoms into the antibonding orbitals of the phenyl ring.

These interactions play a crucial role in determining the molecule's reactivity and conformational preferences.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than its wave function.

Key applications of DFT for a molecule like this compound include:

Geometrical Optimization: DFT is used to find the lowest energy structure of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net This optimized geometry is the starting point for most other computational analyses.

Spectroscopic Predictions: DFT can be used to predict various spectroscopic properties, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule. These predicted spectra can be compared with experimental data to aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of the various nuclei (e.g., ¹H, ¹³C).

UV-Vis Spectra: Through Time-Dependent DFT (TD-DFT), which can predict the electronic transitions and thus the absorption wavelengths of the molecule. nih.gov

For example, a study on cyano-substituted styryl derivatives utilized TD-DFT to confirm that the lowest-energy absorption bands were primarily due to the HOMO-LUMO electronic transition. nih.gov

Conformational Analysis and Energetic Stability Investigations

Most molecules are not rigid structures and can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

For this compound, the primary source of conformational flexibility would be the rotation around the C-N and N-N single bonds of the hydrazine group. A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting structure. The results would be plotted on a potential energy surface, with the energy minima corresponding to the stable conformers.

A theoretical study on dichloro chalcone (B49325) isomers used DFT to investigate the stability of different E and Z isomers, highlighting the importance of such calculations in determining the most stable molecular forms. nih.gov For this compound, understanding the preferred conformation is crucial as it can significantly impact the molecule's physical properties and biological activity.

Below is an example of how data from such an analysis would be presented. Please note that the following table is illustrative and not based on actual experimental or computational data for this compound.

ConformerDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Population (%)
A 180°0.0075.3
B 60°1.5014.2
C -60°1.5010.5

Future Research Directions and Unexplored Avenues

Development of Novel "Green Chemistry" Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research will undoubtedly focus on developing "green" synthetic routes to 2,4-dichloro-5-cyano-phenylhydrazine, moving away from traditional methods that may involve harsh reagents and generate significant waste.

A promising avenue lies in the adaptation of methods developed for structurally similar compounds. For instance, a patented method for the synthesis of 2,4-dichlorophenylhydrazine utilizes the reaction of 2,4-dichloroaniline (B164938) with ketazine and water. google.com This approach is noted for its simple procedure, high yield, and reduced waste, making it an attractive starting point for a greener synthesis of the cyano-substituted analogue. google.com Research could focus on optimizing this reaction for 2,4-dichloro-5-cyanoaniline, potentially using water as a solvent and employing recyclable catalysts to further enhance its green credentials.

Another key aspect of green chemistry is the use of safer, more sustainable reagents. The traditional synthesis of phenylhydrazines often involves diazotization of anilines followed by reduction, a process that can use hazardous reagents like sodium nitrite (B80452) and strong acids. chemicalbook.com Future investigations could explore alternative, milder reduction techniques or even biocatalytic approaches to transform the corresponding diazonium salt into the desired hydrazine (B178648).

The principles of green chemistry that could guide future synthetic strategies for this compound are summarized in the table below.

Green Chemistry PrinciplePotential Application in Synthesis
Waste Prevention Designing synthetic routes with high atom economy, minimizing by-products.
Safer Solvents and Auxiliaries Utilizing water or other benign solvents; exploring solvent-free reaction conditions.
Design for Energy Efficiency Developing reactions that proceed at ambient temperature and pressure.
Use of Renewable Feedstocks Investigating biocatalytic routes starting from renewable materials.
Catalysis Employing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Exploration of Undiscovered Catalytic Transformations

The hydrazine functional group is a versatile platform for a wide range of chemical transformations. Recent advances have highlighted the potential of arylated hydrazines as building blocks in various catalytic reactions. tandfonline.comresearchgate.nettandfonline.com The catalytic decomposition of phenylhydrazines can generate aryl radicals, which can then participate in a variety of coupling reactions. researchgate.nettandfonline.com

For this compound, future research could explore its use in novel catalytic cycles. The electron-withdrawing nature of the chloro and cyano groups on the phenyl ring will influence the reactivity of the generated aryl radical, potentially leading to unique selectivity and reactivity patterns compared to unsubstituted phenylhydrazine (B124118).

Specific areas of investigation could include:

Heck-type Reactions: The in-situ generated aryl radical from this compound could be coupled with alkenes in a catalytic cycle, providing a novel route to substituted styrenes and other vinylated aromatics.

C-H Bond Arylation: The direct arylation of C-H bonds is a powerful tool in organic synthesis. The 2,4-dichloro-5-cyanophenyl moiety could be introduced into various organic molecules through a catalytic C-H activation/arylation sequence.

Cross-Coupling Reactions: The hydrazine group can be a precursor to a diazonium salt in situ, which can then participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Exploring these transformations with this compound would open up new avenues for the synthesis of complex molecules.

The development of photoredox catalysis offers another exciting frontier. Phenylhydrazines have been successfully employed in photoinduced chemical transformations for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netbohrium.com Investigating the photochemical reactivity of this compound under various catalytic conditions could lead to the discovery of novel and efficient synthetic methodologies.

Investigation of Unconventional Reaction Pathways and Mechanisms

The unique combination of functional groups in this compound could give rise to unconventional reaction pathways. The interplay between the hydrazine, the cyano group, and the dichlorinated phenyl ring could lead to novel intramolecular cyclizations or rearrangement reactions under specific conditions.

For example, the reaction of substituted phenylhydrazines with carbonyl compounds is a well-established method for the synthesis of indoles (the Fischer indole (B1671886) synthesis). However, the presence of a cyano group at the 5-position could influence the course of this reaction, potentially leading to the formation of novel heterocyclic systems or unexpected rearrangement products. A study on the reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole (B1245906) with phenylhydrazines showed that the reaction could lead to either indolization or phenylpyrazolation depending on the substituent on the phenylhydrazine. nih.gov This highlights the potential for the cyano group to direct the reaction towards different pathways.

Future research should focus on a systematic investigation of the reactivity of this compound with a variety of electrophiles and nucleophiles under different reaction conditions. This could involve:

Reactions with Dicarbonyl Compounds: Investigating the reaction with 1,3-dicarbonyl compounds could lead to the synthesis of novel pyrazole (B372694) derivatives. The electronic properties of the 2,4-dichloro-5-cyanophenyl group would likely influence the regioselectivity of the cyclization.

Intramolecular Cyclization Reactions: Exploring conditions that could promote intramolecular cyclization involving the cyano group and the hydrazine moiety could lead to the formation of novel fused heterocyclic systems.

Domino and Multicomponent Reactions: Designing one-pot reactions where this compound participates in a cascade of transformations with other reactants could provide efficient access to complex molecular architectures.

Understanding the mechanisms of these new reactions through computational studies and detailed experimental analysis will be crucial for their further development and application.

Design and Synthesis of New Chemical Entities with Unique Properties Based on the Core Structure

The this compound core structure is a valuable scaffold for the design and synthesis of new chemical entities with potentially interesting biological and material properties. The presence of multiple reactive sites allows for a high degree of structural diversification.

The hydrazine moiety is a key starting point for the synthesis of a wide variety of heterocyclic compounds, which are known to exhibit a broad range of biological activities. For example, pyrazole derivatives synthesized from substituted phenylhydrazines have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of novel pyrazoles and other heterocycles from this compound is a promising area for future research.

The cyano group also offers a handle for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation leading to a new class of compounds with different physicochemical properties.

The table below outlines some potential classes of new chemical entities that could be synthesized from this compound and their potential applications.

Class of CompoundSynthetic PrecursorPotential Applications
Pyrazoles Reaction with 1,3-dicarbonyl compoundsMedicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents)
Indoles Fischer indole synthesis with ketones/aldehydesPharmaceuticals, agrochemicals, materials science
Triazoles Cycloaddition reactions of the corresponding azide"Click" chemistry, medicinal chemistry, materials science
Pyridazines Reaction with 1,4-dicarbonyl compoundsAgrochemicals, pharmaceuticals
Substituted Anilines Reduction of the cyano groupBuilding blocks for further synthesis
Benzoic Acid Derivatives Hydrolysis of the cyano groupPrecursors for esters, amides with potential biological activity

The exploration of these new chemical entities, coupled with screening for biological activity and material properties, could lead to the discovery of novel drug candidates, functional materials, and other valuable chemical products.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,4-Dichloro-5-cyano-phenylhydrazine derivatives?

  • Methodology : Derivatives can be synthesized via condensation reactions under acidic or reflux conditions. For example, reacting substituted phenylhydrazines with carbonyl-containing compounds (e.g., aldehydes or ketones) in acetic acid at room temperature for 18 hours yields hydrazide derivatives, followed by recrystallization from methanol for purification . For heterocyclic derivatives, refluxing in ethanol with catalytic piperidine (3–5 drops) for 3 hours is effective, followed by acid quenching and filtration .
  • Key Parameters : Solvent choice (acetic acid for stability, ethanol for solubility), reaction time (3–18 hours), and recrystallization solvents (methanol, 1,4-dioxane).

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm N–H (3200–3159 cm⁻¹), C≡N (~2200 cm⁻¹), and C=O/C=N (1680–1550 cm⁻¹) stretches .
  • NMR : Identify aromatic protons (δ 6.5–8.5 ppm), hydrazide NH (δ ~11.6 ppm, D2O-exchangeable), and substituent-specific shifts (e.g., methoxy at δ ~3.8 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z = 265 for a furan-containing derivative) and fragmentation patterns .

Q. What is the role of this compound in Fischer indole synthesis?

  • Application : It acts as a precursor to indole derivatives via acid-catalyzed cyclization. For instance, reacting with aldehydes/ketones under heat eliminates ammonia, forming substituted indoles . Substituents on the phenylhydrazine (e.g., chloro, cyano) influence regioselectivity and electronic properties of the indole product .

Advanced Research Questions

Q. How do substituents on phenylhydrazine derivatives affect reaction outcomes in heterocyclic synthesis?

  • Case Study : Substituting the phenylhydrazine with electron-withdrawing groups (e.g., Cl, CN) alters reactivity. For example, 4-methoxyphenylhydrazine hydrochloride produces a single indole product (5-methoxy-2-methylindole), whereas unsubstituted phenylhydrazine yields a mixture of indole and pyrazole derivatives due to competing reaction pathways .
  • Mechanistic Insight : Electron-donating groups (e.g., methoxy) stabilize intermediates, favoring indole formation, while electron-withdrawing groups may promote alternative cyclization routes .

Q. How can researchers resolve contradictions in product distribution from phenylhydrazine reactions?

  • Data Analysis : When unexpected byproducts arise (e.g., pyrazole derivatives alongside indoles), employ:

  • Chromatographic Separation : Use column chromatography with gradients of ethyl acetate/hexane.
  • Computational Modeling : Compare experimental outcomes with DFT-calculated transition states to identify dominant pathways .
    • Example : In reactions of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochloride, pyrazole formation (compound 5) was attributed to steric hindrance and competing acid-catalyzed mechanisms .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Approach :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate reaction trajectories in explicit solvent models (e.g., acetic acid) to study substituent effects on activation energy .

Methodological Considerations

Q. How to optimize purification of halogenated phenylhydrazine derivatives?

  • Strategies :

  • Recrystallization : Use methanol or 1,4-dioxane for high-polarity derivatives; adjust cooling rates to minimize co-precipitation of byproducts .
  • Sublimation : For thermally stable derivatives, sublimation under reduced pressure avoids solvent contamination .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Ventilation : Use fume hoods due to potential release of HCl or NH₃ during reactions .
  • PPE : Wear nitrile gloves and goggles; avoid skin contact with hydrazine derivatives (known sensitizers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.